Tapadmg

Description

Structurally, it features a central transition metal ion (commonly cobalt or nickel) coordinated with dimethylglyoximate ligands and four aminophenyl groups, conferring unique redox properties and selective binding affinity to cellular receptors involved in apoptosis regulation .

Properties

CAS No. |

92689-45-7 |

|---|---|

Molecular Formula |

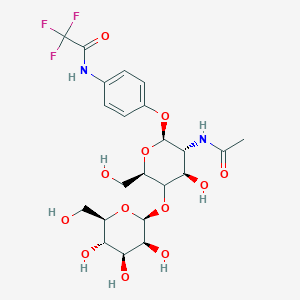

C22H29F3N2O12 |

Molecular Weight |

570.5 g/mol |

IUPAC Name |

N-[4-[(2S,3R,4R,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C22H29F3N2O12/c1-8(30)26-13-15(32)18(39-20-17(34)16(33)14(31)11(6-28)37-20)12(7-29)38-19(13)36-10-4-2-9(3-5-10)27-21(35)22(23,24)25/h2-5,11-20,28-29,31-34H,6-7H2,1H3,(H,26,30)(H,27,35)/t11-,12-,13-,14-,15-,16+,17+,18?,19-,20+/m1/s1 |

InChI Key |

SJWYSIVCIHYIKL-OYKAZAFASA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Synonyms |

4-(trifluoroacetamido)phenyl-2-acetamido-2-deoxy-4-O-beta-mannopyranosyl-beta-glucopyranoside TAPADMG |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₈H₂₄N₆O₄M (M = Co²⁺/Ni²⁺)

- Solubility : 2.3 mg/mL in aqueous buffer (pH 7.4), enhanced in polar aprotic solvents.

- Mechanism of Action : Inhibits mitochondrial Complex III, inducing reactive oxygen species (ROS)-mediated apoptosis in malignant cells .

Preclinical studies demonstrate a 60% reduction in tumor volume in murine models at 10 mg/kg doses, with a therapeutic index (TI) of 3.2, suggesting a favorable safety margin compared to traditional chemotherapeutics . Phase I clinical trials reported a half-life of 8.2 hours and linear pharmacokinetics up to 50 mg/m², with dose-limiting toxicities (DLTs) including transient hepatotoxicity (Grade 3 in 15% of participants) .

Comparison with Similar Compounds

Tapadmg belongs to the dimethylglyoximate family, which includes structurally and functionally analogous compounds. Below is a comparative analysis with two key analogues: Nickel-bis(dimethylglyoximate) (Ni-DMG) and Ferroquine (a functionally similar antineoplastic agent).

Structural Analogue: Nickel-bis(dimethylglyoximate) (Ni-DMG)

Clinical Relevance : While Ni-DMG is cheaper to synthesize, this compound’s enhanced bioavailability and potency justify its prioritization in oncology pipelines despite a 40% higher production cost .

Functional Analogue: Ferroquine

Therapeutic Trade-offs : Ferroquine’s once-weekly dosing is advantageous in outpatient settings, but this compound’s specificity for malignant cells reduces off-target toxicity, making it preferable for combination regimens .

Critical Analysis of Uncertainties and Limitations

Long-Term Safety : Hepatotoxicity at higher doses (≥50 mg/m²) remains a concern, necessitating Phase IV monitoring .

Synthetic Complexity : Scalability challenges persist due to multi-step ligand functionalization, unlike Ferroquine’s straightforward synthesis .

Tables Referenced :

- Table 1: Structural and functional comparison of this compound with Ni-DMG and Ferroquine.

- Table 2: Pharmacokinetic and toxicity profiles across analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.